molecular formula C19H21ClN4O B2623344 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 2034368-96-0

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2623344
CAS RN: 2034368-96-0
M. Wt: 356.85
InChI Key: OBFHALLHAVMKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It has gained significant attention in the scientific community due to its potential therapeutic applications for various neurological and psychiatric disorders.

Mechanism of Action

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone increases the levels of GABA in the brain, which has a calming and inhibitory effect on the central nervous system.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects, including increasing GABA levels in the brain, reducing seizures, and reducing anxiety symptoms. It has also been shown to have potential applications in the treatment of addiction, as it may help to reduce drug cravings and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone for lab experiments is its high selectivity and potency as a GABA transaminase inhibitor. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is its relatively short half-life, which may make it difficult to achieve sustained therapeutic effects.

Future Directions

There are a number of potential future directions for research on 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, including:
1. Further studies on its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression.
2. Development of more potent and selective GABA transaminase inhibitors based on the structure of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone.
3. Studies on the potential side effects and toxicity of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, particularly with long-term use.
4. Studies on the pharmacokinetics and pharmacodynamics of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, including its absorption, distribution, metabolism, and excretion.
5. Development of novel drug delivery systems for 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, such as sustained-release formulations, to improve its therapeutic efficacy and reduce the frequency of dosing.
In conclusion, 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a potent and selective inhibitor of the enzyme GABA transaminase, which has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 6-cyclopropylpyridazine-3-carboxylic acid to form the corresponding acid chloride. This is then reacted with piperazine to form the intermediate, which is subsequently reduced to 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which may help to reduce seizures and anxiety symptoms.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O/c20-16-5-1-14(2-6-16)13-19(25)24-11-9-23(10-12-24)18-8-7-17(21-22-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFHALLHAVMKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone

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